Ethyl 6-chloro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-chloro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features an ethyl ester group at the 3-position, a chlorine atom at the 6-position, and an indazole core structure.
Mechanism of Action
Target of Action
Ethyl 6-chloro-1H-indazole-3-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction can result in the treatment of diseases induced by these kinases, such as cancer . For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth effectively against colon and melanoma cell lines .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to the death of cancer cells . Additionally, the modulation of the h-sgk kinase can influence cell volume regulation .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth . This effect is particularly pronounced in certain cancer cell lines, such as colon and melanoma cells . The compound’s interaction with its targets leads to changes in cellular processes, ultimately resulting in cell death .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential anti-inflammatory and anticancer properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with MMPs, preventing the degradation of extracellular matrix components and inhibiting tumor invasion and metastasis . Furthermore, this compound modulates the activity of transcription factors, leading to changes in gene expression and promoting apoptosis in cancer cells . These molecular interactions provide insights into the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under physiological conditions for extended periods . Its degradation products may exhibit different biological activities, which could influence the overall effects of the compound . Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and promote apoptosis in cancer cells . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of inactive metabolites that are excreted from the body . Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism and function . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of this compound in specific tissues may influence its biological activity and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for developing effective drug delivery strategies.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Electrophilic aromatic substitution: The indazole core can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Ester hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Electrophilic aromatic substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Nucleophilic substitution: Products include 6-amino or 6-thio derivatives of the indazole.
Ester hydrolysis: The major product is 6-chloro-1H-indazole-3-carboxylic acid.
Electrophilic aromatic substitution: Products include nitro or bromo derivatives of the indazole.
Scientific Research Applications
Ethyl 6-chloro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-1H-indazole-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 6-fluoro-1H-indazole-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
6-Chloro-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 6-chloro-1H-indazole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The ethyl ester group also provides a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 6-chloro-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNWYEBPQBUTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680010 | |
Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-23-2 | |
Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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